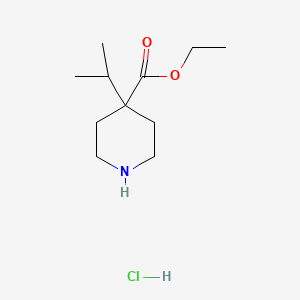
Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It’s used in scientific research, with diverse applications including drug development, synthesis of organic compounds, and catalysis reactions.
Molecular Structure Analysis
The molecular structure of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride has a molecular weight of 235.751 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride has been explored in the context of chemical synthesis and structural analysis, particularly focusing on its intermediates and derivatives. Zheng Rui (2010) reported the synthesis of a compound involving piperidine-4-carboxylic acid and ethyl carbonochloridate through a process that includes amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010). Furthermore, ethyl 6-chloro-5-cyano-2-methylnicotinate was coupled with 4-piperidinecarboxylic acid in the multi-kilogram-scale synthesis of AZD1283, highlighting its role in the synthesis of complex molecules (S. Andersen et al., 2013).
Crystal and Molecular Structures
The crystal and molecular structures of compounds involving piperidinecarboxylic acid derivatives, including ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, have been a subject of interest. B. Raghuvarman et al. (2014) analyzed the crystal structures of certain piperidine derivatives, noting variations in the conformational angles and interactions within the compounds (B. Raghuvarman et al., 2014). M. Szafran, A. Komasa, and E. Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride using X-ray diffraction, computational methods, and FTIR spectrum, providing detailed insights into its structure and conformations (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Potential Applications and Derivative Analysis
Anticancer Properties
A study by A. Rehman et al. (2018) involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research suggests potential applications of ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride in the synthesis of compounds with medicinal properties (A. Rehman et al., 2018).
Chemical Reactions and Modifications
O. Bekircan and H. Bektaş (2008) discussed the preparation of ethyl imidate hydrochlorides and their subsequent reactions leading to the formation of compounds involving piperidine, indicating the versatility of such compounds in chemical transformations (O. Bekircan & H. Bektaş, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMORSGKUMAHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)



![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)